

# Spectroscopic data of 2,4-Dibromo-6-fluorophenylboronic acid

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## Compound of Interest

Compound Name:	2,4-Dibromo-6-fluorophenylboronic acid
Cat. No.:	B1591613

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An In-depth Technical Guide to the Spectroscopic Data of **2,4-Dibromo-6-fluorophenylboronic acid**

## Abstract

This technical guide offers a comprehensive examination of the spectroscopic data for **2,4-Dibromo-6-fluorophenylboronic acid**, a pivotal reagent in contemporary organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of its structural features through Proton and Carbon-13 Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR) and Mass Spectrometry (MS). The guide emphasizes the rationale behind experimental design and data interpretation, presenting a self-validating framework for the analytical characterization of this versatile building block, thereby upholding the principles of scientific integrity and reproducibility.

## Introduction: The Synthetic Utility of 2,4-Dibromo-6-fluorophenylboronic acid

**2,4-Dibromo-6-fluorophenylboronic acid** is a highly functionalized arylboronic acid that serves as a cornerstone in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of three distinct reactive sites—a boronic acid, a fluorine atom, and two bromine atoms—on the phenyl ring allows for programmed, sequential chemical modifications. This multi-functional nature makes it an

invaluable precursor for constructing the complex molecular scaffolds often found in pharmaceuticals, agrochemicals, and advanced organic materials.

Given its role as a foundational starting material, rigorous analytical characterization is non-negotiable. Confirming the identity, purity, and structural integrity of **2,4-Dibromo-6-fluorophenylboronic acid** is critical, as these factors directly dictate the efficiency, selectivity, and overall success of subsequent synthetic transformations.

## Molecular Structure and Its Spectroscopic Implications

A foundational understanding of the molecular architecture is essential for an accurate interpretation of its spectroscopic output. The electronic landscape of the aromatic ring is significantly perturbed by the electron-withdrawing nature of the fluorine and bromine substituents, which in turn governs the chemical shifts and spin-spin coupling patterns observed in NMR spectra.

Figure 1. Molecular structure of **2,4-Dibromo-6-fluorophenylboronic acid** with IUPAC numbering for spectroscopic assignment.

## Proton ( $^1\text{H}$ ) NMR Spectroscopy

$^1\text{H}$  NMR spectroscopy is the primary technique for determining the number, chemical environment, and spatial relationships of protons within a molecule.

## Experimental Protocol: $^1\text{H}$ NMR

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Instrumentation: 300 MHz or higher field NMR spectrometer.

Sample Preparation:

- Accurately weigh 5-10 mg of **2,4-Dibromo-6-fluorophenylboronic acid** into a clean, dry 5 mm NMR tube.

- Add approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- Causality: DMSO-d<sub>6</sub> is often the solvent of choice for boronic acids due to its excellent solubilizing power and its ability to disrupt the intermolecular hydrogen bonding that can lead to signal broadening.[\[1\]](#)
- Securely cap the tube and vortex gently until the sample is completely dissolved.

#### Data Acquisition Parameters:

- Pulse Sequence: Standard single-pulse proton experiment.
- Temperature: 298 K (25 °C).
- Number of Scans: 16 to 32, adjusted to achieve a signal-to-noise ratio >100:1.
- Relaxation Delay (d1): 2.0 seconds. This delay allows for full relaxation of the protons, ensuring quantitative accuracy of the integrals.
- Acquisition Time: ~3.6 seconds.[\[2\]](#)

## Data Interpretation

The aromatic region of the <sup>1</sup>H NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent protons on the phenyl ring.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>)

Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)
H-5	7.6 - 7.8	Doublet of doublets (dd)	<sup>4</sup> JH-H ≈ 1.5-2.5 Hz, <sup>4</sup> JH-F ≈ 6-8 Hz
H-3	7.4 - 7.6	Doublet of doublets (dd)	<sup>4</sup> JH-H ≈ 1.5-2.5 Hz, <sup>4</sup> JH-F ≈ 8-10 Hz

| B(OH)<sub>2</sub> | 8.0 - 8.5 | Broad singlet | Not applicable |

- Expert Insight: The two aromatic protons (H-3 and H-5) are meta to each other, resulting in a small four-bond coupling (<sup>4</sup>JH-H). Each proton is also coupled to the fluorine atom at the C-2 position. This H-F coupling, also over four bonds (<sup>4</sup>JH-F), results in the characteristic "doublet of doublets" splitting pattern for each signal. The broad singlet for the boronic acid protons is due to rapid chemical exchange with residual water in the DMSO-d<sub>6</sub> solvent.

## Carbon-13 (<sup>13</sup>C) NMR Spectroscopy

<sup>13</sup>C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Due to the low natural abundance of the <sup>13</sup>C isotope, longer acquisition times are typically required.

### Experimental Protocol: <sup>13</sup>C NMR

Instrumentation: 75 MHz or higher field NMR spectrometer.

Sample Preparation: A slightly more concentrated sample (15-30 mg in 0.6 mL DMSO-d<sub>6</sub>) is recommended to improve the signal-to-noise ratio.

Data Acquisition Parameters:

- Pulse Sequence: Standard proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30').[\[1\]](#)
- Number of Scans: 1024 or higher.
- Relaxation Delay (d1): 2-5 seconds.[\[1\]](#)
- Referencing: The central peak of the DMSO-d<sub>6</sub> multiplet at 39.5 ppm is used for chemical shift calibration.[\[2\]](#)

### Data Interpretation

The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and multiplicities dictated by the attached substituents.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (in DMSO-d<sub>6</sub>)

Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Key Feature
C-2	<b>160 - 165</b>	<b>Doublet, <math>^1\text{JC-F} \approx 240\text{-}250 \text{ Hz}</math></b>
C-4	115 - 120	Singlet
C-6	118 - 123	Doublet, $^2\text{JC-F} \approx 15\text{-}25 \text{ Hz}$
C-5	135 - 140	Singlet
C-3	125 - 130	Doublet, $^2\text{JC-F} \approx 15\text{-}25 \text{ Hz}$

| C-1 | 128 - 135 | Broad or not observed |

- Trustworthiness through Self-Validation: The most diagnostic feature is the large one-bond coupling constant ( $^1\text{JC-F}$ ) for the carbon directly attached to the fluorine atom (C-2).<sup>[3]</sup> The smaller two-bond couplings ( $^2\text{JC-F}$ ) to C-1 and C-3 provide further structural confirmation. The signal for the carbon atom bonded to boron (C-1) is often significantly broadened or even absent due to quadrupolar relaxation induced by the boron nucleus, a well-documented phenomenon for organoboron compounds.<sup>[4][5]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound.

## Experimental Protocol: MS

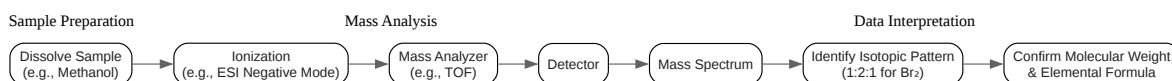
Instrumentation: Electrospray Ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

### Sample Preparation:

- Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the ESI source via direct infusion or through an LC system.

## Data Acquisition Parameters:

- Ionization Mode: ESI can be run in both positive and negative modes. For boronic acids, negative ion mode is often highly effective, detecting the  $[M-H]^-$  ion.[6]
- Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.[1]
- Analyzer: Operate in high-resolution mode to obtain accurate mass measurements for elemental composition confirmation.



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Figure 2. A generalized workflow for the mass spectrometric analysis of **2,4-Dibromo-6-fluorophenylboronic acid**.

## Data Interpretation

The mass spectrum provides unambiguous confirmation of the compound's identity.

- Molecular Formula:  $C_6H_4BBr_2FO_2$
- Monoisotopic Mass: 295.8655 Da[7]
- Authoritative Grounding: The most prominent feature in the mass spectrum will be the isotopic cluster for the molecular ion resulting from the two bromine atoms. Natural bromine consists of two isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in an approximate 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks:
  - M: containing two <sup>79</sup>Br atoms

- M+2: containing one  $^{79}\text{Br}$  and one  $^{81}\text{Br}$  atom
- M+4: containing two  $^{81}\text{Br}$  atoms
- The relative intensity of this M:M+2:M+4 cluster will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule.[1]

## Conclusion: An Integrated and Self-Validating Analytical Approach

The structural characterization of **2,4-Dibromo-6-fluorophenylboronic acid** exemplifies the power of a multi-technique analytical approach.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide a detailed map of the proton and carbon framework, with characteristic couplings to fluorine confirming the substitution pattern. Mass spectrometry provides an unequivocal determination of the molecular weight and elemental formula through high-resolution mass measurement and the signature isotopic pattern of dibromination. Together, these techniques offer a synergistic and self-validating dataset, enabling researchers to proceed with confidence in the quality and identity of this crucial synthetic intermediate.

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